SHP2-D26

SHP2 PROTAC ERK phosphorylation

SHP2-D26 is the first reported proteolysis-targeting chimera (PROTAC) designed to degrade the oncogenic phosphatase SHP2. Unlike traditional allosteric inhibitors that transiently block enzyme activity, SHP2-D26 is a bifunctional molecule that recruits the E3 ubiquitin ligase VHL-1 to SHP2, promoting its ubiquitination and subsequent proteasomal degradation.

Molecular Formula C56H79ClN12O6S2
Molecular Weight 1115.9 g/mol
Cat. No. B15540712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHP2-D26
Molecular FormulaC56H79ClN12O6S2
Molecular Weight1115.9 g/mol
Structural Identifiers
InChIInChI=1S/C56H79ClN12O6S2/c1-36(38-17-19-39(20-18-38)49-37(2)61-35-76-49)62-52(74)42-32-40(70)34-69(42)54(75)50(55(3,4)5)65-45(71)16-11-9-7-8-10-12-25-66-28-30-68(31-29-66)47(73)22-21-46(72)63-41-14-13-15-43(48(41)57)77-53-51(58)64-44(33-60-53)67-26-23-56(6,59)24-27-67/h13-15,17-20,33,35-36,40,42,50,70H,7-12,16,21-32,34,59H2,1-6H3,(H2,58,64)(H,62,74)(H,63,72)(H,65,71)/t36-,40+,42-,50+/m0/s1
InChIKeyXJSPAQRZSJUBLB-WQFCSRJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SHP2-D26: First-in-Class PROTAC Degrader for SHP2-Dependent Signaling Research and Drug Discovery


SHP2-D26 is the first reported proteolysis-targeting chimera (PROTAC) designed to degrade the oncogenic phosphatase SHP2 [1]. Unlike traditional allosteric inhibitors that transiently block enzyme activity, SHP2-D26 is a bifunctional molecule that recruits the E3 ubiquitin ligase VHL-1 to SHP2, promoting its ubiquitination and subsequent proteasomal degradation [1]. This mechanism results in complete elimination of the target protein, a distinct mode of action that can lead to different biological outcomes compared to inhibition [1].

Why Standard SHP2 Inhibitors Cannot Substitute for SHP2-D26 in Degradation-Dependent Applications


Standard SHP2 inhibitors, such as the allosteric inhibitor SHP099, bind to the auto-inhibited conformation of SHP2 and block its phosphatase activity [1]. In contrast, SHP2-D26, as a PROTAC degrader, physically eliminates the SHP2 protein itself [2]. This fundamental mechanistic difference means that SHP2-D26 can abrogate both catalytic and scaffolding functions of SHP2, potentially achieving more profound and sustained blockade of downstream signaling pathways (e.g., RAS-MAPK) [2]. Consequently, experiments designed to interrogate SHP2 degradation or to evaluate the therapeutic potential of SHP2 elimination cannot be reliably performed by substituting a standard SHP2 inhibitor for SHP2-D26.

SHP2-D26: A Quantitative Comparative Guide to Key Performance Metrics Versus Leading Analogs


>30-Fold Enhanced Potency in ERK Phosphorylation and Cell Growth Inhibition Compared to the Allosteric Inhibitor SHP099

SHP2-D26 exhibits >30-fold greater potency in inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) and in suppressing cell growth when compared to the potent allosteric SHP2 inhibitor SHP099 [1].

SHP2 PROTAC ERK phosphorylation

Efficient and Near-Complete SHP2 Protein Degradation with Low Nanomolar DC50 Values

SHP2-D26 achieves DC50 values (concentration required for 50% degradation) of 6.0 nM in KYSE520 esophageal cancer cells and 2.6 nM in MV4;11 acute myeloid leukemia cells, and reduces total SHP2 protein levels by >95% in these cancer cell lines [1]. This is in stark contrast to allosteric inhibitors like SHP099, which do not induce protein degradation [2].

SHP2 PROTAC protein degradation

PROTAC-Mediated Degradation Mechanism Enables Synergistic In Vivo Efficacy with Osimertinib in EGFR-Mutant NSCLC

In a non-small cell lung cancer (NSCLC) xenograft model, the combination of SHP2-D26 with the third-generation EGFR inhibitor osimertinib effectively inhibited the growth of osimertinib-resistant tumors, whereas SHP2-D26 monotherapy exerted only moderate inhibition [1]. This contrasts with published data on some SHP2 allosteric inhibitors, which have shown more variable single-agent activity in EGFR-mutant models and whose combination with osimertinib may not achieve the same level of synergy [2].

SHP2 PROTAC NSCLC osimertinib resistance

Optimal Research Applications for SHP2-D26 Based on Verified Quantitative Differentiation


Elucidating the Functional Consequences of SHP2 Scaffolding Versus Catalytic Activity

SHP2-D26's unique ability to eliminate the entire SHP2 protein, rather than merely inhibiting its phosphatase activity [1], makes it an ideal tool for dissecting the contributions of SHP2's scaffolding functions (e.g., in adaptor protein complexes) from its enzymatic functions. This is not possible with allosteric inhibitors like SHP099 [1]. The >30-fold potency advantage over SHP099 [1] ensures robust and specific SHP2 degradation at low concentrations, minimizing confounding off-target effects.

Investigating SHP2 Degradation as a Strategy to Overcome Acquired Resistance to EGFR Inhibitors

The demonstrated in vivo synergy between SHP2-D26 and the EGFR inhibitor osimertinib in osimertinib-resistant NSCLC models [2] positions SHP2-D26 as a critical probe for preclinical studies. Researchers exploring mechanisms of resistance to EGFR-targeted therapies can use SHP2-D26 to evaluate whether SHP2 degradation, as opposed to its mere inhibition, can effectively re-sensitize resistant tumors and prevent the emergence of bypass signaling pathways.

Characterizing the Kinetics and Downstream Signaling of SHP2 Protein Turnover

The rapid and near-complete (>95%) degradation of SHP2 achieved by SHP2-D26 at low nanomolar DC50 values (2.6-6.0 nM) [1] makes it a powerful chemical biology tool for studying the kinetics of SHP2 protein turnover and the temporal dynamics of downstream signaling pathways (e.g., RAS-MAPK) following acute protein loss. This application is distinct from inhibitor washout experiments, as degradation leads to a sustained loss of protein until new synthesis occurs.

Functional Genomics Validation and Target Engagement Studies

For laboratories conducting functional genomics screens or requiring orthogonal target engagement validation for SHP2, SHP2-D26 provides a potent and selective degradation-based probe. Its ability to reduce SHP2 protein levels by >95% [1] offers a high-contrast experimental window for confirming on-target effects of genetic knockdown or knockout approaches, and for distinguishing these from the pharmacological effects of SHP2 inhibition.

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